molecular formula C14H19NO5S B14407282 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine CAS No. 82155-46-2

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine

Cat. No.: B14407282
CAS No.: 82155-46-2
M. Wt: 313.37 g/mol
InChI Key: IDZXFPTYDMZWKD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine is an organic compound that belongs to the class of methionine derivatives It is characterized by the presence of a methoxyphenyl group attached to the methionine backbone through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine typically involves the protection of the amino group of D-methionine followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to protect the amino group. The protected methionine is then reacted with 4-methoxybenzyl chloroformate under basic conditions to introduce the 4-methoxyphenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These synthesizers can efficiently handle the protection and deprotection steps, as well as the coupling reactions required to introduce the 4-methoxyphenyl group. The use of high-throughput techniques and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine involves its interaction with specific molecular targets. The methionine moiety can be incorporated into proteins, potentially altering their function. The 4-methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine is unique due to the presence of both the methionine and 4-methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

82155-46-2

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

(2R)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C14H19NO5S/c1-19-11-5-3-10(4-6-11)9-20-14(18)15-12(13(16)17)7-8-21-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1

InChI Key

IDZXFPTYDMZWKD-GFCCVEGCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N[C@H](CCSC)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.